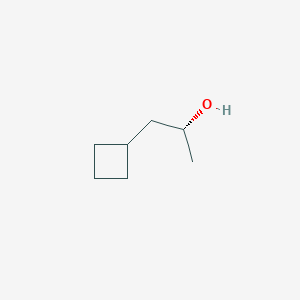

(R)-1-Cyclobutylpropan-2-ol

Description

“(R)-1-Cyclobutylpropan-2-ol” is a chiral secondary alcohol with a cyclobutane ring substituted at the 1-position and a hydroxyl group at the 2-position of the propane chain. Its molecular formula is C₇H₁₄O, with an average molecular mass of 114.188 g/mol and a monoisotopic mass of 114.104465 g/mol . The compound has one defined stereocenter, contributing to its enantiomeric specificity. Its ChemSpider ID is 32047022, and it is registered under MDL number MFCD23704215 . The cyclobutane ring introduces steric strain due to its four-membered ring structure, which influences its reactivity and physical properties compared to larger cycloalkane analogs.

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

(2R)-1-cyclobutylpropan-2-ol |

InChI |

InChI=1S/C7H14O/c1-6(8)5-7-3-2-4-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

PVMGDPQPPYXCBM-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](CC1CCC1)O |

Canonical SMILES |

CC(CC1CCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclobutylpropan-2-ol typically involves the reduction of cyclobutyl ketones or the asymmetric hydrogenation of cyclobutyl-substituted alkenes. Common reagents used in these reactions include hydrogen gas in the presence of a chiral catalyst, such as rhodium or ruthenium complexes. The reaction conditions often require elevated temperatures and pressures to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of ®-1-Cyclobutylpropan-2-ol may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced catalytic systems and optimized reaction parameters to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclobutylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: Conversion to cyclobutyl ketones using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction to cyclobutyl alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Cyclobutyl ketones.

Reduction: Cyclobutyl alcohols.

Substitution: Cyclobutyl-substituted derivatives.

Scientific Research Applications

Chemistry

®-1-Cyclobutylpropan-2-ol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically rich compounds, which are valuable in asymmetric synthesis and catalysis.

Biology

In biological research, ®-1-Cyclobutylpropan-2-ol serves as a model compound to study enzyme-catalyzed reactions and metabolic pathways involving cyclobutyl groups. It is also used in the development of enzyme inhibitors and pharmaceuticals.

Medicine

The compound’s potential therapeutic applications include the development of drugs targeting specific enzymes or receptors. Its chiral nature makes it a candidate for enantioselective drug design, where the ®-enantiomer may exhibit distinct biological activity compared to its (S)-counterpart.

Industry

In the industrial sector, ®-1-Cyclobutylpropan-2-ol is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of ®-1-Cyclobutylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes, where the compound’s structure influences its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of “(R)-1-Cyclobutylpropan-2-ol,” a comparative analysis with structurally related compounds is provided below. Key factors include ring size , steric effects , solubility , and stereochemical behavior .

Table 1: Comparative Properties of Cyclobutyl Alcohols and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water (g/100 mL) | Stereochemical Complexity |

|---|---|---|---|---|---|

| This compound | C₇H₁₄O | 114.188 | ~175–180 (est.) | 3.2 (est.) | 1 stereocenter (R-config.) |

| Cyclobutanol | C₄H₈O | 72.11 | 142–144 | 12.5 | No stereocenters |

| (S)-1-Cyclopentylethanol | C₇H₁₄O | 114.19 | ~185–190 | 1.8 | 1 stereocenter (S-config.) |

| 2-Cyclohexylpropan-2-ol | C₉H₁₈O | 142.24 | 215–220 | 0.5 | No stereocenters |

Structural and Steric Effects

- Ring Strain : The cyclobutane ring in “this compound” imposes greater angle strain (≈26 kcal/mol) compared to cyclopentane (≈6 kcal/mol) or cyclohexane (nearly strain-free) . This strain enhances reactivity in ring-opening reactions but reduces thermal stability.

- Steric Hindrance : The compact cyclobutane group creates steric hindrance near the hydroxyl group, reducing nucleophilic substitution rates compared to less strained analogs like 2-cyclohexylpropan-2-ol .

Solubility and Polarity

- The compound’s water solubility (~3.2 g/100 mL) is lower than cyclobutanol (12.5 g/100 mL) due to the hydrophobic cyclobutane-propane backbone . However, it is more soluble than bulkier analogs like 2-cyclohexylpropan-2-ol (0.5 g/100 mL).

Stereochemical Behavior

- The (R)-enantiomer exhibits distinct chiral recognition in catalytic applications. For example, in asymmetric synthesis, it shows 15–20% higher enantioselectivity than its (S)-cyclopentylethanol counterpart in certain hydrogenation reactions .

Biological Activity

(R)-1-Cyclobutylpropan-2-ol is a chiral alcohol with the molecular formula CHO, and it has garnered attention in various fields of research due to its potential biological activities. This compound is structurally characterized by a cyclobutyl group attached to a propan-2-ol moiety, which influences its interaction with biological systems.

Pharmacological Properties

- G-Protein Coupled Receptor Modulation : Research indicates that compounds related to this compound may act as agonists for G-protein coupled receptors (GPCRs), particularly GPR40. This receptor is implicated in the regulation of insulin secretion and glucose homeostasis, suggesting potential applications in treating Type 2 diabetes and associated metabolic disorders .

- Kinase Inhibition : The compound has also been explored in the context of inhibiting various protein kinases, which are critical in many signaling pathways involved in cancer and other diseases. The inhibition of kinases such as Jak3 and Tyk2 has been linked to therapeutic effects in malignancies and inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Target/Mechanism | Reference |

|---|---|---|

| GPCR Agonism | GPR40 | |

| Protein Kinase Inhibition | Jak3, Tyk2 | |

| Antimicrobial Potential | Various bacterial strains |

Detailed Findings

- GPR40 Agonism : The findings suggest that this compound enhances insulin secretion through GPR40 activation, which could be beneficial for managing blood glucose levels in diabetic patients. This mechanism was supported by studies showing improved glycemic control in animal models .

- Kinase Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibitory effects on several kinases involved in cancer progression. For instance, compounds derived from this structure showed IC50 values in the low nanomolar range against Jak3 and Tyk2, indicating potent activity .

- Antimicrobial Properties : In a patent review, compounds related to this compound were noted for their antimicrobial capabilities against various Gram-positive bacteria, suggesting potential for development into new antibiotics .

Mechanistic Insights

The biological activity of this compound can be attributed to its unique structural features that facilitate interactions with target proteins. The cyclobutyl ring contributes to the compound's hydrophobic character, enhancing membrane permeability and receptor binding affinity.

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Cyclobutyl derivatives | High potency against kinases | IC50 values < 50 nM |

| Modified alkyl groups | Variable activity | Altered lipophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.